molecular formula C14H15N3 B1317914 [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953723-76-7

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

Cat. No. B1317914
CAS RN: 953723-76-7
M. Wt: 225.29 g/mol
InChI Key: VYJNMKUIENWOAI-UHFFFAOYSA-N
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Description

“[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine” is a novel class of MT2-selective melatonin receptor antagonists . It is a part of a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . This compound has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .


Synthesis Analysis

The synthesis of this compound involves the preparation of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a melatonin receptor antagonist . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype . Substitution of the indoline moiety reduced both MT2 affinity and selectivity, indicating that hydrophobic interactions play a decisive role in binding the out-of-plane substituent .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can potentially be used to treat conditions characterized by excessive inflammation .

Anticancer Applications

Indole derivatives have been explored for their potential in cancer treatment. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The ability to synthesize diverse indole scaffolds enables the development of novel anticancer agents.

Antimicrobial Effects

The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. They can act against a broad spectrum of microorganisms, including bacteria resistant to current treatments .

Antidiabetic Potential

Research has indicated that indole derivatives may play a role in managing diabetes. They can influence glucose metabolism and insulin sensitivity, offering a new avenue for antidiabetic drug development .

Neuroprotective Effects

Indole-based compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neuronal cells from damage and improve cognitive functions .

Future Directions

The future directions of this compound involve its potential use as a melatonin receptor antagonist . It has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJNMKUIENWOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

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